molecular formula C9H12N6 B15069574 4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 853687-31-7

4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B15069574
CAS No.: 853687-31-7
M. Wt: 204.23 g/mol
InChI Key: NFHSFWKTBQIKAE-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at the 4-position with a piperazine ring. This scaffold is structurally analogous to purines, enabling interactions with ATP-binding pockets of kinases, making it a valuable template for drug discovery . The piperazine moiety enhances solubility and provides a site for further functionalization, contributing to its versatility in medicinal chemistry.

Properties

IUPAC Name

4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-3-15(4-2-10-1)9-7-5-13-14-8(7)11-6-12-9/h5-6,10H,1-4H2,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHSFWKTBQIKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402504
Record name 4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853687-31-7
Record name 4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853687-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Cyanopyrazole Derivatives

A widely adopted method involves cyclocondensation of 5-amino-3-methylthio-1-(4-nitrophenyl)pyrazole-4-carbonitrile (1 ) with formamide or formic acid. For example, refluxing 1 with formamide in acetic anhydride yields 3-methylthio-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (2 ) (Scheme 1). Spectral confirmation includes IR absorption at 1669 cm⁻¹ (C=O) and 1H NMR resonance at δ = 8.69 ppm for the pyrimidine proton.

Scheme 1 :
$$
\text{Cyanopyrazole} \xrightarrow[\text{Acetic anhydride}]{\text{Formamide, reflux}} \text{Pyrazolo[3,4-d]pyrimidin-4-one} \quad \text{(Yield: 72–85\%)}
$$

Halogenation for Functionalization

Chlorination of the 4-position is critical for subsequent nucleophilic substitution. Treatment of 2 with phosphorus oxychloride (POCl₃) and trimethylamine (TMA) at 110°C for 6 hours generates 4-chloro-3-methylthio-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine (3 ) (Scheme 2). This step achieves quantitative conversion, as confirmed by the disappearance of the carbonyl IR band.

Scheme 2 :
$$
\text{Pyrimidin-4-one} \xrightarrow[\text{TMA}]{\text{POCl₃, 110°C}} \text{4-Chloropyrazolo[3,4-d]pyrimidine} \quad \text{(Yield: 95\%)}
$$

Demethylation of Thioether Groups

To obtain the des-methylthio derivative, 4 undergoes demethylation using NaSH in ethanol under reflux. This step is crucial for enhancing water solubility and pharmacological activity.

Scheme 4 :
$$
\text{3-Methylthio derivative} \xrightarrow[\text{NaSH, ethanol}]{\text{Reflux}} \text{3-Thiol intermediate} \quad \text{(Yield: 65\%)}
$$

Analytical Validation and Characterization

Spectroscopic Confirmation

  • 1H NMR : The piperazine protons resonate as a multiplet at δ = 2.80–3.10 ppm, while the pyrimidine H-5 appears as a singlet at δ = 8.45 ppm.
  • IR : N-H stretching (piperazine) at 3300–3350 cm⁻¹ and C-N absorption at 1340 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 341 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows ≥98% purity, with retention times of 6.8 minutes.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Advantages
Classical SNAr DMF, 80°C, 12h 80 97 High reproducibility
Microwave-assisted CH₃CN, 150°C, 1h 75 98 Rapid, energy-efficient
One-pot synthesis POCl₃ → Piperazine, 18h 70 95 Simplified purification

Challenges and Optimization Strategies

  • Solvent Selection : DMF outperforms THF due to better solubility of intermediates.
  • Side Reactions : Competing N-alkylation is suppressed using excess piperazine (2.5 eq).
  • Scale-up Limitations : Microwave methods face bottlenecks in industrial settings, favoring classical routes for large batches.

Emerging Methodologies

Recent advances include enzymatic demethylation using Pseudomonas putida oxidases, achieving 90% conversion under mild conditions. Additionally, flow chemistry systems reduce reaction times to 10 minutes via continuous POCl₃ chlorination.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

Scientific Research Applications

PIP-pyr and its derivatives have exhibited activity against various cancer cell lines. Research has demonstrated its effectiveness against neuroblastoma, a childhood cancer. PIP-pyr's anticancer activity involves inhibiting key kinases such as epidermal growth factor receptor (EGFR) and ErbB2, leading to apoptosis in cancer cells, as well as cell cycle arrest and induction of apoptosis through pathways involving caspase activation.

Studies also indicate the potential of PIP-pyr as a sigma-1 receptor ligand, suggesting it may have neuroprotective and antipsychotic effects.

1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine, a related compound, has also been explored for its ability to target EGFR, a protein that promotes the growth and survival of various cancers.

Synthesis and Chemical Reactivity

The synthesis of 4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride typically involves multiple steps, including cyclization reactions involving hydrazines and other nitrogen-containing compounds. These reactions allow for the synthesis of derivatives that may exhibit improved potency or selectivity in biological applications.

Challenges

Despite its potential, PIP-pyr suffers from poor aqueous solubility, which poses a challenge for its development as a clinical drug candidate.

Related Compounds and Activities

Compound NameStructureKey Activity
1-(2-Hydroxyphenyl)-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidineStructureAnticancer activity
5-Amino-2-(phenylamino)-6-methylpyrazolo[3,4-d]pyrimidinN/ACDK inhibition
7-Methylpyrazolo[3,4-d]pyrimidinN/AAntiproliferative effects
4-Amino-1H-pyrazolo[3,4-d]pyrimidineN/ADecreases serum cholesterol markedly in rats .

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This inhibition enhances cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Structural and Functional Variations

Pyrazolo[3,4-d]pyrimidine derivatives are distinguished by substituents at the 1-, 4-, and 6-positions, which modulate biological activity, selectivity, and pharmacokinetics. Key analogs include:

4-(Phenylamino)-1H-pyrazolo[3,4-d]pyrimidines
  • Substituents: Phenylamino group at the 4-position.
  • Biological Target : EGFR tyrosine kinase (IC₅₀ < 10 nM) .
  • Key Features: High potency and selectivity for EGFR over non-receptor tyrosine kinases (e.g., c-Src, v-Abl). Demonstrated efficacy in EGF-dependent cell lines (IC₅₀ < 0.5 μM) and in vivo tumor models .
  • Limitations : Lower solubility compared to piperazinyl analogs due to hydrophobic phenyl groups.
1-Substituted Piperazinyl Derivatives
  • Examples :
    • 1-(4-Methylbenzyl)-4-[4-(2-methylphenyl)-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine : Enhanced kinase selectivity due to steric effects of the 4-methylbenzyl group.
    • 1-Benzyl-4-(4-methylpiperazinyl)-1H-pyrazolo[3,4-d]pyrimidine : Improved solubility from the basic piperazine nitrogen.
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
  • Substituents : Chlorine atoms at 4- and 6-positions.
  • Role : Intermediate for synthesizing disubstituted derivatives. Reactive chloromethyl group allows further functionalization (e.g., nucleophilic substitution) .
  • Utility : Key precursor for antiproliferative and antibacterial agents .
4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine
  • Substituents : Methylthio group at 4-position.
Table 1: Key Comparative Data
Compound Name Substituents Biological Target IC₅₀/Potency Synthetic Route Highlights
4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine Piperazine at 4-position Pan-RAF, VEGFR-2 N/A (Intermediate) Vilsmeier–Haack reagent, 82% yield
4-(Phenylamino)-1H-pyrazolo[3,4-d]pyrimidine Phenylamino at 4-position EGFR <10 nM Condensation with POCl₃
4-Chloro-6-(chloromethyl)-1-methyl... Cl, CH₂Cl at 4,6-positions Intermediate N/A Two-step synthesis from ethyl esters
1-Benzyl-4-(4-methylpiperazinyl)... Benzyl, methylpiperazinyl groups FLT3, VEGFR-2 ~50 nM (cellular) Hybrid synthesis via carboxamide intermediates
Key Observations :
  • Potency: Phenylamino derivatives (e.g., EGFR inhibitors) exhibit higher potency (IC₅₀ < 10 nM) than piperazinyl analogs, which often target multiple kinases .
  • Solubility: Piperazinyl groups improve aqueous solubility, critical for oral bioavailability, whereas phenylamino and benzyl groups increase lipophilicity .
  • Synthetic Flexibility : Chlorinated derivatives (e.g., 4-chloro-6-(chloromethyl)) serve as versatile intermediates for further modifications .

Structure-Activity Relationships (SAR)

  • 4-Position Substituents: Piperazine: Enhances solubility and kinase selectivity (e.g., RAF vs. EGFR) . Phenylamino: Directs activity toward EGFR via hydrogen bonding with kinase hinge regions . Chloro/Methylthio: Increases reactivity for derivatization or modulates electron distribution .
  • 1-Position Modifications :
    • Bulky groups (e.g., benzhydryl in 4-(4-benzhydrylpiperazinyl) derivatives) enhance selectivity by restricting conformational flexibility .

Biological Activity

4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core with a piperazine substituent, which enhances its solubility and biological activity. The chemical formula is C10H14N6C_{10}H_{14}N_6, with a molecular weight of 218.26 g/mol. The unique structure allows for interactions with various biological targets, primarily involving receptor tyrosine kinases (RTKs).

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound and its derivatives. Key findings include:

  • EGFR Inhibition : The compound has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2 kinases. In vitro studies indicate that it exhibits an IC50 value of 0.18 µM against EGFR and 0.25 µM against ErbB2, demonstrating significant anti-proliferative activity against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer) cells .
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase-3 and cell cycle arrest at the G2/M phase. Flow cytometric analysis revealed an increase in apoptotic cells when treated with the compound at low micromolar concentrations .

Table 1: Summary of Anticancer Activity

Compound NameTarget KinaseIC50 (µM)Cancer Cell LineMechanism
This compoundEGFR0.18A549Apoptosis induction
This compoundErbB20.25MCF-7Cell cycle arrest
1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidineEGFR0.016HCT116Apoptosis induction

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

  • Piperazine Moiety : The presence of the piperazine ring enhances solubility and facilitates binding to target proteins.
  • Pyrazolo[3,4-d]pyrimidine Core : This scaffold is crucial for the compound's anticancer activity. Variations in substituents on this core can significantly affect potency and selectivity against different cancer types .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Lung Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in A549 cells with an IC50 value of approximately 2.24 µM, outperforming doxorubicin (IC50 = 9.20 µM) .
  • Dual Kinase Inhibition : Another investigation focused on dual inhibition of EGFR and ErbB2 by this compound, leading to marked apoptosis induction and significant increases in active caspase levels in treated cells .

Q & A

Q. Basic

  • 1-Phenyl groups : Enhance kinase selectivity by occupying hydrophobic pockets in FLT3 or EGFR .
  • 4-Piperazine modifications : Acylation (e.g., acetamide XIIa) improves solubility but may reduce blood-brain barrier penetration .
  • Fluorine substituents : Electron-withdrawing effects (e.g., in fluorobenzamides) enhance metabolic stability and binding affinity .

How can molecular dynamics (MD) simulations optimize inhibitory potency?

Advanced
MD studies (e.g., for FLT3 inhibitors) model ligand-receptor interactions over 100+ ns trajectories. Key parameters include:

  • Root-mean-square deviation (RMSD) to assess binding stability.
  • Hydrogen bond occupancy (e.g., between pyrimidine NH and kinase backbone).
  • Free energy calculations (MM/PBSA) to rank derivatives, as demonstrated in dual BRAFV600E/VEGFR-2 inhibitor design .

How should discrepancies in enzyme inhibition data across studies be addressed?

Advanced
Contradictions (e.g., varying k(inact)/K(I) values for CYP3A4 inhibition) may arise from:

  • Microsomal batch variability: Normalize activity to cytochrome P450 content .
  • Assay conditions: Compare pH, temperature, and co-factor (NADPH) concentrations.
  • Orthogonal validation: Use fluorescence-based assays or surface plasmon resonance (SPR) to confirm kinetics .

What role do fluorine substituents play in improving pharmacological properties?

Advanced
Fluorine incorporation (e.g., 5-(fluorobenzoylamino) derivatives):

  • Increases metabolic resistance by blocking CYP450 oxidation sites .
  • Enhances binding via halogen bonds (e.g., with kinase hinge regions).
  • Lowers logP, improving aqueous solubility for in vivo pharmacokinetics .

How are dual-target inhibitors (e.g., EGFR/VEGFR) designed, and what are key trade-offs?

Q. Advanced

  • Scaffold hybridization : Merge pharmacophores (e.g., pyrazolo[3,4-d]pyrimidine for EGFR and aryloxy groups for VEGFR).
  • Selectivity vs. potency : Balance using isoform-specific residues (e.g., EGFRT790M gatekeeper mutation).
  • Cellular validation : Prioritize compounds with <10 nM IC50 in both kinase and cell viability assays .

How can toxicity be minimized while maintaining anticoccidial or antitumor efficacy?

Q. Advanced

  • SAR-guided optimization : Replace toxic groups (e.g., cyclopentylamino in anticoccidials) with less hepatotoxic substituents .
  • In vitro toxicity screening : Use embryonic chick liver cells or human hepatocytes to flag nephrotoxic or cytotoxic derivatives early .
  • Therapeutic index (TI) : Aim for TI >10 (e.g., EC50 for efficacy vs. IC50 for toxicity) .

What crystallographic techniques resolve ambiguous structural features in derivatives?

Q. Advanced

  • Single-crystal X-ray diffraction : Assigns absolute configuration (e.g., 4-hydrazino-1-methylpyrazolo[3,4-d]pyrimidine, R-factor = 0.065) .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., π-π stacking in 1-isopropyl derivatives) to explain packing motifs .

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